molecular formula C15H21ClN2 B11854865 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane CAS No. 918653-02-8

3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B11854865
CAS No.: 918653-02-8
M. Wt: 264.79 g/mol
InChI Key: LWOSASCBPIUUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane is a spiro compound characterized by a unique structure where a spiro carbon atom connects two rings, one of which contains nitrogen atoms. This compound is part of the broader class of spiro compounds, which are known for their interesting conformational and stereochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 4-chlorobenzyl chloride with a suitable diazaspiro compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired spiro compound. Catalysts and solvents are chosen based on their efficiency and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spiro compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties that may interact with biological targets.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their functions. Molecular dynamics simulations have shown that this compound can bind to targets such as NS5-methyltransferase, which is involved in viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane is unique due to its diazaspiro structure, which imparts distinct chemical and biological properties. Unlike other spiro compounds, it contains nitrogen atoms within the spiro ring, which can participate in hydrogen bonding and other interactions, enhancing its potential as a versatile building block in synthetic chemistry and drug development .

Properties

CAS No.

918653-02-8

Molecular Formula

C15H21ClN2

Molecular Weight

264.79 g/mol

IUPAC Name

3-(4-chlorophenyl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H21ClN2/c16-13-1-3-14(4-2-13)18-11-7-15(8-12-18)5-9-17-10-6-15/h1-4,17H,5-12H2

InChI Key

LWOSASCBPIUUSY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.